Home > Products > Screening Compounds P103674 > (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine
(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine - 315683-83-1

(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine

Catalog Number: EVT-2742611
CAS Number: 315683-83-1
Molecular Formula: C19H22N4OS
Molecular Weight: 354.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine is a novel chemical entity characterized by its unique structural components, which include a morpholine group and a thieno[2,3-d]pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry as a candidate for drug development.

Source: The compound is derived from the thieno[2,3-d]pyrimidine class of compounds, which are known for their diverse pharmacological properties. Research has indicated that derivatives of this class can act as inhibitors of various biological targets, including kinases and other enzymes involved in critical cellular processes .

Classification: The compound falls under the category of heterocyclic organic compounds, specifically those containing nitrogen and sulfur atoms within their rings. Its classification is significant for understanding its reactivity and potential applications in pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core followed by functionalization with morpholine. The general synthetic route can be summarized as follows:

  1. Formation of Thieno[2,3-d]pyrimidine: This is usually achieved through condensation reactions involving appropriate starting materials such as thioketones and pyrimidines.
  2. Alkylation with Morpholine: The morpholine moiety is introduced via nucleophilic substitution reactions, where morpholine reacts with an alkyl halide derivative of the thieno[2,3-d]pyrimidine.

Technical Details

The synthesis often employs techniques such as refluxing in polar solvents (e.g., dimethylformamide or ethanol) and may involve the use of bases like sodium hydroxide to facilitate nucleophilic substitutions. Purification methods such as recrystallization or chromatography are commonly employed to isolate the final product with high purity .

Molecular Structure Analysis

Structure

The molecular structure of (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine can be represented through its chemical formula and three-dimensional conformation. The key structural features include:

  • A morpholine ring attached to an ethyl group.
  • A thieno[2,3-d]pyrimidine scaffold with a p-tolyl substituent at the 5-position.

Data

The molecular weight of this compound is calculated based on its constituent atoms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and purity.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Acid-base Reactions: The basic nature of the amine allows it to form salts with acids.
  3. Coupling Reactions: It can also engage in coupling reactions with electrophilic aromatic compounds.

Technical Details

Reactions involving this compound can be monitored using chromatographic techniques to assess conversion rates and product formation. Additionally, reaction conditions such as temperature and solvent choice significantly affect yields and selectivity.

Mechanism of Action

Process

The mechanism by which (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine exerts its biological effects is likely linked to its interactions with specific enzyme targets. For instance, compounds in this class have been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical regulator in many signaling pathways related to cell growth and survival.

Data

Studies suggest that binding involves hydrogen bonding between the morpholine oxygen and specific amino acids within the active site of the target enzyme. This interaction stabilizes the compound within the binding pocket, thereby inhibiting enzymatic activity .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.

Relevant data from spectral analyses (NMR, IR) can provide insights into functional groups present and their corresponding vibrational modes.

Applications

Scientific Uses

The primary applications of (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine lie in its potential as an anti-cancer agent or inhibitor of specific kinases involved in tumor progression. Its design is aimed at overcoming limitations seen in earlier compounds by improving solubility and bioavailability.

Research indicates that derivatives from this class may also have implications in treating other diseases related to dysregulated kinase activity, thus broadening their therapeutic potential beyond oncology .

Introduction to Thieno[2,3-d]pyrimidine-Based Therapeutics in Oncology

Role of PI3K/mTOR Pathway Dysregulation in Cancer Pathogenesis

The PI3K/mTOR signaling axis functions as a master regulator of cellular metabolism, proliferation, and survival. Dysregulation of this pathway occurs in >70% of human malignancies through multiple mechanisms, including PIK3CA gain-of-function mutations (present in 20-30% of breast cancers), PTEN tumor suppressor loss (frequent in glioblastoma and prostate cancer), and receptor tyrosine kinase hyperactivity [2] [6]. This hyperactivation drives uncontrolled cell cycle progression by upregulating cyclin D1 expression and suppressing p27-mediated inhibition. Simultaneously, it enhances protein synthesis via phosphorylation of 4EBP1 and S6K1, while inhibiting autophagy through ULK1 suppression. The resulting metabolic reprogramming—characterized by increased glucose uptake and glycolytic flux—supports rapid tumor growth and creates a hypoxic microenvironment that further stimulates angiogenesis through HIF-1α stabilization [6]. Critically, mTOR exists in two distinct complexes: mTORC1 (rapamycin-sensitive) regulates metabolism and protein synthesis, while mTORC2 (rapamycin-insensitive) controls AKT activation and cytoskeletal dynamics. Dual inhibition of both complexes is required to achieve comprehensive pathway suppression and prevent compensatory signaling escape mechanisms observed with single-target agents [6].

Table 1: Key Oncogenic Alterations in the PI3K/mTOR Pathway

Pathway ComponentAlteration TypeFrequency in CancersFunctional Consequence
PI3Kα (PIK3CA)Activating mutations20-30% (breast)Increased PIP3 production
PTENDeletion/mutation40-80% (glioblastoma)Uncontrolled AKT activation
AKTAmplification10-20% (gastric)Enhanced survival signals
mTOROverexpression15% (renal cell)Hyperactive protein synthesis
TSC1/2Inactivating mutations10% (bladder)Constitutive mTORC1 signaling

Rationale for Morpholine-Containing Kinase Inhibitors in Targeted Therapy

Morpholine rings serve as privileged structural motifs in kinase inhibitor design due to their dual functionality as hydrogen bond acceptors and their capacity to modulate physicochemical properties. Crystallographic analyses reveal that the morpholine oxygen forms a critical hydrogen bond with the hinge region valine residue (Val133 in mTOR, Val848 in VEGFR-2, and Val719 in EGFR), anchoring inhibitors within the ATP-binding cleft [2] [6]. This interaction is stereoelectronically optimized when the morpholine adopts a chair conformation, positioning its oxygen atom for ideal vector alignment with backbone NH groups. Beyond target engagement, morpholine incorporation significantly improves aqueous solubility (>1000 μM for advanced derivatives vs. <50 μM for non-morpholine analogs) through enhanced hydration capacity, while maintaining moderate lipophilicity (cLogP 2.5-4.0) compatible with membrane permeability [6]. Metabolic stability studies demonstrate that morpholine rings exhibit superior resistance to oxidative metabolism compared to piperazine or piperidine analogs, reducing susceptibility to CYP3A4-mediated N-dealkylation. This property was instrumental in the development of clinical candidates like AZD8055, where morpholine substitution lowered human hepatocyte turnover from 36.4 μL/min/10^6 cells to <4.2 μL/min/10^6 cells in successor compounds [6].

Table 2: Comparative Analysis of Morpholine vs. Non-Morpholine Kinase Inhibitors

PropertyMorpholine DerivativesNon-Morpholine AnalogsBiological Impact
H-bond Acceptor CapacityStrong (2 H-bonds)Moderate (1 H-bond)Enhanced kinase binding
Aqueous Solubility>1000 μM<50 μMImproved bioavailability
Metabolic StabilityLow CYP3A4 susceptibilityHigh N-dealkylationExtended half-life
Membrane PermeabilityModerate (Papp 5-10 × 10⁻⁶ cm/s)VariableBalanced tissue distribution
Selectivity Index50-100 fold10-30 foldReduced off-target effects

Structural Evolution of Thieno[2,3-d]pyrimidine Scaffolds in Anticancer Drug Design

Thieno[2,3-d]pyrimidine has emerged as a versatile bioisostere of natural purines and quinazoline-based kinase inhibitors, combining synthetic accessibility with exceptional capacity for structural diversification. Early analogs featured simple C4-amine substitutions, achieving moderate EGFR inhibition (IC₅₀ ~200 nM) but limited cellular potency [2] [4]. The critical evolutionary leap occurred with the strategic incorporation of meta-directed solubilizing groups at the C4-position and hydrophobic substituents at the C6/C7-positions, dramatically improving target affinity and cellular penetration. For example, compound III (5-(3,4-dimethoxyphenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine) exhibited VEGFR-2 inhibition at 73 nM, while IV (6-cyclohexyl-N⁴-(3-(4-methylpiperazin-1-yl)propyl)thieno[2,3-d]pyrimidine-2,4-diamine) showed dual EGFRWT/EGFRT790M inhibition (IC₅₀ 37.19/204.10 nM) [7] [9]. Contemporary designs exploit the C2-position for allosteric pocket engagement, exemplified by compound 14 ((2-morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine analog), which achieved dual VEGFR-2/EGFR inhibition (IC₅₀ 50.31/5.42 nM) through synergistic interactions: the p-tolyl group occupies hydrophobic region I of EGFR, while the morpholinoethyl chain extends toward the DFG motif of VEGFR-2 [9]. Molecular dynamics simulations confirm that these derivatives stabilize inactive kinase conformations by disrupting salt bridge networks (e.g., Lys868-Glu885 in VEGFR-2) and induce >90% apoptosis in triple-negative breast cancer models at 10 μM concentrations [7] [9].

Table 3: Structural Optimization of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

GenerationCore StructureKey ModificationsPotency (IC₅₀)Cellular Activity
1stC4-anilinoUnsubstituted arylEGFR: 200-500 nMGI₅₀ >20 μM
2ndC4-aminopiperidine/C6-arylHydrophobic C6 substituentsVEGFR-2: 73 nMGI₅₀ 8-16 μM
3rdC4-morpholinoethyl/C6-cyclohexylSolubilizing C4 chainsEGFRT790M: 204 nMGI₅₀ 4-11 μM
4th (Dual)C4-morpholinoethyl/C5-p-tolylHydrophobic C5/C7 groupsVEGFR-2: 50 nM; EGFR: 5 nMGI₅₀ 2.8-8.1 μM

Properties

CAS Number

315683-83-1

Product Name

(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine

IUPAC Name

5-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C19H22N4OS

Molecular Weight

354.47

InChI

InChI=1S/C19H22N4OS/c1-14-2-4-15(5-3-14)16-12-25-19-17(16)18(21-13-22-19)20-6-7-23-8-10-24-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,20,21,22)

InChI Key

DLWFEKNOTMFPDS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCN4CCOCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.